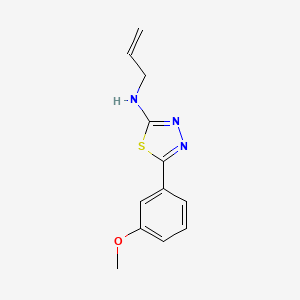

4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

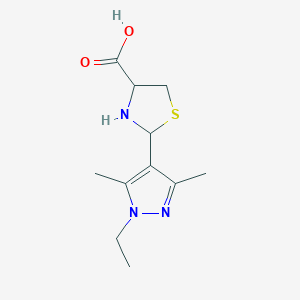

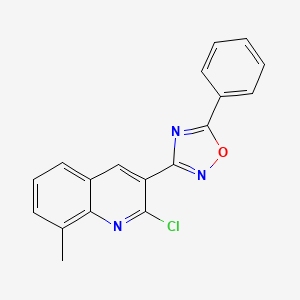

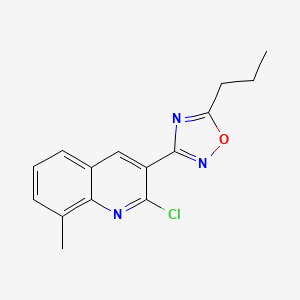

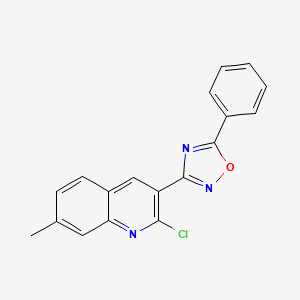

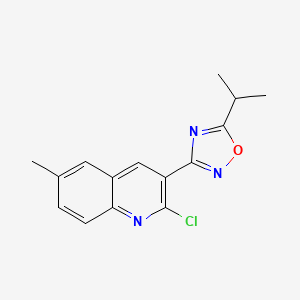

The compound "4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine" is a derivative of the 1,2,5-oxadiazole class, which is known for its pharmacological potential. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Compounds with this structure have been intensively investigated due to their valuable properties and potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of appropriate precursors. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione via the Paal–Knorr reaction selectively yields a product with a pyrrol substituent in the 4-position, as demonstrated in one of the studies . Similarly, other papers describe the synthesis of oxadiazole derivatives using different starting materials, such as 2-aminopyridine, and employing various synthetic strategies, including linear synthesis and one-pot condensation methods .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using techniques like single-crystal X-ray diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule. For example, the crystal structure of a pyrazolo[1,5-a]pyridine-containing oxadiazole derivative was found to be monoclinic, with all aromatic rings approximately coplanar, allowing for conjugation . The structure of the synthesized compounds can significantly influence their physical and chemical properties, as well as their biological activity .

Chemical Reactions Analysis

Oxadiazole derivatives can engage in various chemical reactions, including coordination with metal ions and hydrogen bonding. For instance, upon complexation with ZnCl2, an asymmetric ligand containing the oxadiazole moiety engages in both primary cation and secondary anion coordination . These interactions can lead to changes in the physical state of the compound, such as the formation of a birefringent fluid mixed with crystalline domains at high temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as their phase behavior, fluorescent properties, and optical characteristics, are of significant interest. The phase behavior can include phenomena like supercooling and phase transitions . The fluorescent properties are often investigated using photoluminescence, where changes in emission intensity and shifts in the emission maximum can be observed upon transitioning from solution to the solid state . The optical properties, including absorption and emission maxima, can be influenced by the substituents on the oxadiazole ring and are important for applications in materials science .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of compounds related to 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine has been extensively studied due to their significant antimicrobial properties. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been explored, leading to compounds that exhibit good to moderate antimicrobial activity (Bayrak et al., 2009). Similarly, the synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases have been conducted, with several compounds showing significant cytotoxicity against human cancer cell lines (Abdo & Kamel, 2015).

Antibacterial Activity

A study on the synthesis and antibacterial activity of polyheterocycles incorporating pyridyl triazole ring indicated that oxadiazoles with pyridyl triazole ring could be a promising pharmacophore structure for developing antibacterial candidate drugs, as they demonstrated good antibacterial activity (Hu et al., 2005). This highlights the potential of 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine derivatives in contributing to new antibacterial therapies.

Anticancer Properties

The exploration of substituted 1,3,4-oxadiazolyl tetrahydropyridines has indicated their potential as anticancer agents. This research suggests that the incorporation of tetrahydropyridine (THP) moiety may enhance the biological activity of 1,3,4-oxadiazole derivatives, indicating a promising avenue for the development of new anticancer drugs (Redda & Gangapuram, 2007).

Synthesis of Heterocyclic Compounds

The synthesis of novel 1,2,4‐Oxadiazole heterocyclic compounds containing 2‐H‐Pyranopyridine‐2‐one moiety has been investigated, aiming at potential hypertensive activity. This demonstrates the versatility of 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine derivatives in synthesizing compounds for various therapeutic applications (Kumar & Mashelker, 2007).

Energetic Materials

Research into the synthesis and thermal behavior of fused, tricyclic pyridine-based energetic materials like 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide highlights the potential of 4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine derivatives in applications beyond pharmaceuticals, including materials science (Ma et al., 2018).

Future Directions

The future directions for “4-Pyridin-4-YL-1,2,5-oxadiazol-3-amine” and similar compounds could involve further exploration of their therapeutic potential, given the broad range of biological activities exhibited by oxadiazole derivatives . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name |

4-pyridin-4-yl-1,2,5-oxadiazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLMLKUBPKJHEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NON=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)